N-Tri-boc Tobramycin

Aminoglycoside Protection Synthetic Yield Boc Chemistry

N-Tri-boc Tobramycin is the only chemically justified intermediate for regioselective synthesis of 1-N-Ureido Tobramycin derivatives. Unlike generic protected analogs (Penta-N-Boc, N-Boc), its precisely three Boc groups leave specific amines free for site-selective functionalization, preventing complex product mixtures and enabling high-yield (~97%) reactions. This white solid is essential for medicinal chemistry programs requiring defined attachment points for antibiotic conjugates, amphiphilic potentiators, or SAR studies. Do not substitute with under- or over-protected analogs.

Molecular Formula C33H61N5O15
Molecular Weight 767.9 g/mol
Cat. No. B15288912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tri-boc Tobramycin
Molecular FormulaC33H61N5O15
Molecular Weight767.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C33H61N5O15/c1-31(2,3)51-28(44)36-12-18-17(40)11-16(38-30(46)53-33(7,8)9)26(47-18)50-25-15(37-29(45)52-32(4,5)6)10-14(34)24(23(25)43)49-27-22(42)20(35)21(41)19(13-39)48-27/h14-27,39-43H,10-13,34-35H2,1-9H3,(H,36,44)(H,37,45)(H,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1
InChIKeyQQSQYHDYSQMVDL-LOBSLKQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Tri-boc Tobramycin for Procurement: A Protected Aminoglycoside Intermediate for Regioselective Derivatization


N-Tri-boc Tobramycin (CAS 502610-97-1, C33H61N5O15, MW 767.86) is a chemically protected derivative of the aminoglycoside antibiotic tobramycin, in which three tert-butoxycarbonyl (Boc) groups are strategically installed on the molecule's amine functionalities . This intermediate is not an antibacterial agent itself but serves as a critical synthetic precursor in the preparation of site-specifically modified tobramycin analogs, most notably 1-N-Ureido Tobramycin Tetrahydrochloride Salt, through selective amine deprotection and subsequent functionalization . As a white solid with defined solubility in DMSO, aqueous methanol/chloroform, and water, it is supplied as a research-grade building block for use in medicinal chemistry, chemical biology, and pharmaceutical development programs . Its predicted physicochemical properties include a boiling point of 933.1±65.0 °C and a pKa of 11.01±0.70 .

Procurement Risks of N-Tri-boc Tobramycin Substitution: Why Alternative Protected Tobramycin Analogs Are Not Interchangeable


Generic substitution of N-Tri-boc Tobramycin with other protected tobramycin analogs, such as Penta-N-Boc Tobramycin or N-Boc Tobramycin, is not scientifically justifiable due to the profound impact that the precise number and location of Boc protecting groups have on downstream chemical reactivity and selectivity. The core synthetic value of N-Tri-boc Tobramycin lies in its possession of exactly three Boc groups, which leaves specific amino functionalities unprotected, thereby enabling regioselective reactions at those free amine sites while the Boc-protected amines remain inert . Using a fully protected analog like Penta-N-Boc Tobramycin would preclude such site-specific modifications, whereas an under-protected analog may lead to complex mixtures of polyfunctionalized products. The choice of a specific protecting group, such as Boc, is further demonstrated to critically influence reaction outcomes; for instance, the use of Boc protection on tobramycin enables high-yield (~97%) syntheses that are not achievable with other protecting groups or aminoglycoside substrates [1]. Therefore, substituting N-Tri-boc Tobramycin with any other analog introduces unacceptable variability in reaction yield, product purity, and the feasibility of the intended synthetic route.

N-Tri-boc Tobramycin Procurement Evidence: Quantitative Performance Data Against Key Comparators


Synthetic Yield Comparison: Boc Protection of Tobramycin vs. Neomycin B

In a standardized Boc protection protocol applicable to multiple aminoglycosides, the reaction yield for protecting tobramycin was significantly higher than for neomycin B, a closely related aminoglycoside. The yield for Boc-protected tobramycin approached 97%, whereas the yield for NBoc-neomycin B was approximately 60% [1]. This demonstrates a class-level difference in amenability to Boc protection, favoring tobramycin-based intermediates for high-yielding syntheses.

Aminoglycoside Protection Synthetic Yield Boc Chemistry

Selective Mitsunobu Esterification: N-Protected Tobramycin vs. Neomycin B

Under Mitsunobu conditions, N-protected tobramycin can be selectively esterified at its sole primary hydroxyl group, a key feature for generating site-specific prodrugs. This contrasts with the behavior of the related aminoglycoside neomycin B, which does not exhibit the same regioselectivity under analogous conditions [1]. This head-to-head comparison underscores the unique synthetic handle provided by N-protected tobramycin frameworks.

Regioselective Functionalization Mitsunobu Reaction Prodrug Synthesis

Role of Amine Protecting Group on Site-Selective Alcohol Activation in Tobramycin

A study on the site-selective displacement of tobramycin hydroxyls demonstrated that the choice of amine protecting group is a critical determinant of reaction outcome. Specifically, the nature of the protecting group (e.g., Boc vs. other groups) directly affects the site-selective conversion of secondary alcohols into leaving groups [1]. This is a class-level inference that highlights the non-interchangeable nature of different protecting group strategies on the same scaffold.

Site-Selective Derivatization Protecting Group Strategy Alcohol Activation

Targeted Applications for N-Tri-boc Tobramycin Based on Validated Performance Data


Synthesis of 1-N-Ureido Tobramycin Analogs via Regioselective Deprotection

This is the primary and most established application. The three Boc groups protect specific amines, allowing for selective deprotection and subsequent functionalization at the unprotected amine sites to generate 1-N-Ureido derivatives . This application is directly validated by the compound's role as a precursor to 1-N-Ureido Tobramycin Tetrahydrochloride Salt, a compound of interest in antibiotic research .

Site-Specific Conjugation for Targeted Antibiotic Delivery or Activity Probes

The regioselective functionalization enabled by N-protected tobramycin, as demonstrated in Mitsunobu esterifications [1], makes N-Tri-boc Tobramycin a suitable starting material for creating site-specifically conjugated tobramycin derivatives. This is critical for developing antibiotic conjugates (e.g., with PEG or targeting moieties) where a single, defined attachment point is required to preserve activity or track cellular localization [2].

Preparation of Amphiphilic Tobramycin Analogs with Defined Hydrophobic Modifications

The ability to control the site of alcohol activation through the choice of amine protecting group [3] positions N-Tri-boc Tobramycin as a key intermediate in the synthesis of novel amphiphilic tobramycins. These analogs are an emerging class of antibiotic potentiators capable of synergizing with other drugs, and the use of a defined protecting group pattern ensures reproducible structure-activity relationships (SAR) during lead optimization [4].

High-Yield Multistep Syntheses of Complex Tobramycin Derivatives

Given the high yields achievable with Boc protection of tobramycin (~97%) [5], N-Tri-boc Tobramycin offers a cost-effective and material-efficient entry point for multistep synthetic sequences. This is particularly valuable in early-stage drug discovery and process chemistry, where maximizing the amount of advanced intermediate from a limited quantity of starting material is paramount.

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